1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea
Overview
Description
1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinase . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factor signals, which regulate cell proliferation, differentiation, migration, metabolism, and apoptosis.
Mode of Action
The compound interacts with its target, tyrosine kinase, by binding to its active site. This binding inhibits the enzyme’s activity, preventing the transfer of phosphate groups to proteins. This inhibition disrupts the signaling pathways regulated by tyrosine kinase, leading to changes in cell processes such as growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways regulated by tyrosine kinase. These pathways include the PI3K/AKT/mTOR pathway, the RAS/RAF/MEK/ERK pathway, and the JAK/STAT pathway. These pathways are involved in cell cycle regulation, apoptosis, and cell survival. By inhibiting tyrosine kinase, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound is likely metabolized in the liver, and excreted through the kidneys .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinase activity, leading to disruption of growth factor signaling pathways. This disruption can lead to decreased cell proliferation and increased cell death, potentially making the compound effective against certain types of cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution. Additionally, the presence of other drugs or substances can affect the compound’s metabolism and excretion. Finally, genetic factors, such as mutations in the target enzyme or variations in metabolic enzymes, can influence the compound’s efficacy and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea typically involves the reaction of 5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine with 4-fluorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea
- 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-chlorophenyl)urea
- 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea
Uniqueness
1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability compared to other similar compounds. The fluorine atom increases the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS2/c18-13-6-8-14(9-7-13)19-16(23)20-17-22-21-15(25-17)11-24-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLNDUBWDDIHMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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